1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one
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Overview
Description
1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one is a complex organic compound that features a chromen-2-one (coumarin) core, a bromine substituent, and a piperidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Bromination: The chromen-2-one core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent at the desired position.
Coupling with Phenoxyacetyl Group: The brominated chromen-2-one is then coupled with a phenoxyacetyl group using appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of Piperidin-4-one Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of various biological pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in key biological pathways, leading to the suppression of disease-related processes.
Pathway Modulation: It can modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen-2-one core and bromine substituent but differ in their additional functional groups.
Phenoxyacetyl derivatives: Compounds with phenoxyacetyl groups attached to various cores, exhibiting different biological activities.
Piperidin-4-one derivatives: These compounds feature the piperidin-4-one moiety and are studied for their pharmacological properties.
Uniqueness
1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one is unique due to its combination of the chromen-2-one core, bromine substituent, phenoxyacetyl group, and piperidin-4-one moiety
Properties
Molecular Formula |
C22H18BrNO5 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-[2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetyl]piperidin-4-one |
InChI |
InChI=1S/C22H18BrNO5/c23-16-3-6-20-15(11-16)12-19(22(27)29-20)14-1-4-18(5-2-14)28-13-21(26)24-9-7-17(25)8-10-24/h1-6,11-12H,7-10,13H2 |
InChI Key |
NOUVABOXQYJWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
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